molecular formula C9H8ClNS B588477 2-(Chloromethyl)-4-methyl-1,3-benzothiazole CAS No. 131337-69-4

2-(Chloromethyl)-4-methyl-1,3-benzothiazole

Cat. No. B588477
CAS RN: 131337-69-4
M. Wt: 197.68
InChI Key: DDZKDZJPMGCNDT-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-4-methyl-1,3-benzothiazole” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in various fields such as medicinal chemistry and materials science .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-4-methyl-1,3-benzothiazole” are not available, benzothiazoles can generally be synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids . Another common method is the cyclization of 2-aminobenzenethiols with cyanogen .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-4-methyl-1,3-benzothiazole” would likely consist of a benzothiazole core with a chloromethyl group attached at the 2-position and a methyl group at the 4-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Benzothiazoles, including “2-(Chloromethyl)-4-methyl-1,3-benzothiazole”, can undergo various chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions . The chloromethyl group can also be a site for nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-4-methyl-1,3-benzothiazole” would depend on its exact structure. These properties could include melting point, boiling point, solubility, and reactivity .

Future Directions

The future directions for “2-(Chloromethyl)-4-methyl-1,3-benzothiazole” would depend on its potential applications. Benzothiazoles have been studied for their potential use in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKDZJPMGCNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methyl-1,3-benzothiazole

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